2,6-Bis(trifluoromethyl)phenol
Description
Significance of Trifluoromethylated Phenols in Modern Chemistry
The incorporation of trifluoromethyl (CF3) groups into organic molecules, particularly phenols, has a profound impact on their chemical and physical properties. rsc.orgresearchgate.net The trifluoromethyl group is highly electron-withdrawing and lipophilic, which can significantly alter the characteristics of the parent phenol (B47542) molecule.
The introduction of fluorine-containing substituents often enhances the metabolic stability, binding affinity, and biological activity of compounds compared to their non-fluorinated counterparts. rsc.org Consequently, trifluoromethylated compounds are of great interest in the pharmaceutical and agrochemical industries. rsc.orgwikipedia.org The CF3 group can improve a drug candidate's properties, making it a valuable moiety in medicinal chemistry. researchgate.net For instance, the trifluoromethyl group is a key component in numerous pharmaceuticals and agrochemicals. researchgate.net
The strong electron-withdrawing nature of the CF3 groups increases the acidity of the phenolic hydroxyl group. This enhanced acidity can be exploited in catalysis and in the design of novel ligands and materials. Phenols containing trifluoromethyl groups are also used as building blocks in the synthesis of more complex molecules. wikipedia.org For example, 3,5-Bis(trifluoromethyl)phenol (B1329299) is noted for its increased lipophilicity and potential applications in pharmaceuticals, agrochemicals, and materials science due to its enhanced thermal and chemical stability. cymitquimica.com The development of methods for the direct trifluoromethylation of phenols is an active area of research, highlighting the demand for these types of compounds. rsc.orgchemistryviews.org
Historical Context of Fluorine Chemistry and Phenolic Compounds Research
The journey into the world of fluorinated organic compounds began before elemental fluorine was even isolated. nih.gov Although hydrofluoric acid was known from 1771, elemental fluorine was not isolated until 1886 by Henri Moissan. nih.gov Early attempts to react elemental fluorine with organic compounds were often met with violent and explosive results. nih.gov
The "modern age of fluorine chemistry" truly began after World War II, spurred by research during the war, such as the Manhattan Project's need for uranium hexafluoride. nih.govresearchgate.net This era saw the development of key fluorination methods. In 1927, the Schiemann reaction was discovered, which allowed for the synthesis of fluoroaromatic compounds from diazonium salts. nih.gov Another significant advancement was the Halex (halogen exchange) process, first reported by Gottlieb in 1936 for fluoroarene synthesis using potassium fluoride (B91410). nih.gov The synthesis of aromatic compounds with fluorinated side chains, such as converting a benzotrichloride (B165768) to a benzotrifluoride, was first reported by Swarts in 1898. nih.gov The development of safer and more selective electrophilic fluorinating agents, particularly N-F reagents, has further accelerated progress in organofluorine chemistry. researchgate.net
Research on phenolic compounds, which are prevalent in many top-selling pharmaceutical and industrial products, has long focused on their functionalization to create more complex and valuable chemicals. rsc.org The direct functionalization of the carbon-hydrogen bonds of the phenolic ring is a powerful tool for building molecular complexity in an economical way. rsc.org The convergence of these two fields—advanced fluorination methodologies and the strategic functionalization of phenols—has paved the way for the synthesis and exploration of molecules like 2,6-Bis(trifluoromethyl)phenol.
Current Research Landscape of this compound
The synthesis of this compound was first reported as it was a key intermediate for preparing metabolism-resistant analogs of the anti-inflammatory drug tebufelone (B37834). acs.orglookchem.comchemicalbook.com A common synthetic route starts from the commercially available 2-(trifluoromethyl)phenol (B147641), which undergoes a three-step sequence involving protection of the phenol, ortho-directed lithiation followed by iodination, and finally a trifluoromethylation coupling reaction to yield the desired product. acs.orglookchem.com
Current research continues to explore new and more efficient synthetic pathways. For example, recent studies have focused on the visible-light-promoted multiple trifluoromethylation of phenol derivatives using CF3I as the trifluoromethyl source. chemistryviews.orgrsc.org This method offers a practical route to multi-CF3-substituted phenols under mild conditions. rsc.org
The unique properties of this compound make it a valuable building block in various areas of chemical research. Its derivatives are investigated for applications in catalysis. For instance, phosphine (B1218219) ligands derived from structurally related trifluoromethylated phenols, such as tris(3,5-bis(trifluoromethyl)phenyl)phosphine, are used in platinum-catalyzed hydroalkoxylation and hydroamination reactions due to their electron-deficient nature. nih.gov The development of catalysts for C-F bond formation is a significant area of research, with various transition metals like palladium, copper, and silver being employed. nih.gov The use of this compound as a precursor for ligands or other functional materials remains an active area of investigation.
Data Tables
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | nih.gov |
| CAS Number | 46377-35-9 | nih.govepa.gov |
| Molecular Formula | C8H4F6O | nih.gov |
| Molecular Weight | 230.11 g/mol | nih.gov |
| Monoisotopic Mass | 230.01663372 Da | nih.gov |
| Boiling Point | 70 °C (at 30 Torr) | lookchem.com |
| SMILES | C1=CC(=C(C(=C1)C(F)(F)F)O)C(F)(F)F | nih.gov |
| InChIKey | WMTYURHKRZDHAM-UHFFFAOYSA-N | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,6-bis(trifluoromethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F6O/c9-7(10,11)4-2-1-3-5(6(4)15)8(12,13)14/h1-3,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMTYURHKRZDHAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60438946 | |
| Record name | 2,6-bis(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60438946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
46377-35-9 | |
| Record name | 2,6-bis(trifluoromethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60438946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2,6 Bis Trifluoromethyl Phenol and Its Derivatives
Strategies for Trifluoromethylation of Phenolic Substrates
The direct functionalization of phenolic substrates is a primary focus in the synthesis of trifluoromethylated aromatic compounds. Phenols are abundant and readily available starting materials, but their direct trifluoromethylation can be challenging. researchgate.netbohrium.comosti.gov Strategies have evolved from classical methods to modern transition-metal-catalyzed and radical-based approaches to overcome these hurdles.
Deoxyfluorination is a synthetic strategy that converts a hydroxyl (-OH) group into a fluorine (-F) atom. nih.gov This one-step nucleophilic substitution is advantageous as it utilizes readily available alcohols and phenols as starting materials. nih.gov Reagents such as PhenoFluor and AlkylFluor have been developed for this purpose. nih.gov
In the context of phenolic substrates, deoxyfluorination reagents like 2-chloro-1,3-bis(2,6-diisopropylphenyl)imidazolium salts can effectively convert electron-deficient phenols into the corresponding aryl fluorides (Ar-OH → Ar-F). nih.gov The reaction mechanism is proposed to proceed through the formation of a 2-phenoxy-imidazolium intermediate, which then undergoes nucleophilic substitution by a fluoride (B91410) ion. harvard.edu Hydrogen bonding appears to be a crucial factor in this process, enhancing the reactivity, which is contrary to conventional nucleophilic fluorination where hydrogen bonding typically reduces the nucleophilicity of the fluoride source. nih.govorganic-chemistry.org
While deoxyfluorination is a powerful tool for introducing a single fluorine atom onto an aromatic ring starting from a phenol (B47542), it is not a direct method for the synthesis of a trifluoromethyl group. The formation of a C-CF3 bond from a phenolic C-OH bond via deoxyfluorination is not a reported pathway. Instead, other functional groups on the phenol ring would need to be manipulated and subsequently fluorinated to build the trifluoromethyl moiety.
Transition metals have become indispensable in developing efficient trifluoromethylation reactions. rsc.org Catalytic systems involving nickel, copper, and palladium have been engineered to functionalize phenol derivatives, which are typically inert electrophiles. osti.govnih.gov
A significant challenge in synthetic chemistry has been the conversion of abundant but inert phenol derivatives into valuable trifluoromethylarenes. researchgate.netosti.gov Recently, a practical nickel-mediated trifluoromethylation of phenol derivatives has been developed that proceeds via the activation of the aryl C–O bond. researchgate.netbohrium.comnih.gov This method avoids the use of aryl halides and instead employs phenol derivatives like aryl esters. nih.govosti.gov
The strategy utilizes readily available trimethyl(trifluoromethyl)silane (TMSCF3) as the trifluoromethyl source. bohrium.comosti.govnih.gov The key steps in this transformation are a PMe3-promoted oxidative addition and transmetalation, followed by a CCl3CN-induced reductive elimination to form the final aryl-CF3 bond. researchgate.netnih.govosti.gov This protocol has demonstrated broad utility, enabling the incorporation of trifluoromethyl groups into a range of aromatic and heteroaromatic systems, including complex, biorelevant compounds. researchgate.netnih.gov
| Phenol Derivative (Substrate) | Product | Yield (%) |
|---|---|---|
| 2-Naphthyl pivalate | 2-(Trifluoromethyl)naphthalene | 85 |
| Phenyl pivalate | (Trifluoromethyl)benzene | 72 |
| 4-Biphenylyl pivalate | 4-(Trifluoromethyl)-1,1'-biphenyl | 91 |
| Estrone-derived aryl pivalate | 3-(Trifluoromethyl)estrone | 65 |
| Aryl Cyanide (11) | Benzonitrile derivative | 61 |
| Aryl Thioester (12) | Thioester derivative | 55 |
Copper-catalyzed methods are prominent in trifluoromethylation chemistry. nih.govbeilstein-journals.org These reactions can proceed through various pathways, including the functionalization of C-H bonds or cross-coupling with pre-functionalized substrates.
One notable approach is the direct C–H trifluoromethylation of phenol derivatives. nih.govresearchgate.net This method can exhibit high regioselectivity, for instance, by selectively incorporating a CF3 group at the para-benzylic position relative to the hydroxyl group. nih.govbeilstein-journals.org The choice of solvent is critical; trifluoromethylation of an aromatic C-H bond may occur in alcoholic solvents, whereas benzylic C-H functionalization is favored in dimethylformamide (DMF). researchgate.net Undesired side reactions, such as oxidative dimerization, can be an issue with less substituted phenols. nih.gov
A more direct synthesis of 2,6-bis(trifluoromethyl)phenol itself has been reported using a stoichiometric "(trifluoromethyl)copper" reagent. acs.orgacs.org In this multi-step synthesis, 2-(trifluoromethyl)phenol (B147641) is used as the starting material. acs.org The key final step involves the coupling of 2-iodo-6-(trifluoromethyl)phenol with a "(trifluoromethyl)copper" species, prepared from the transmetalation of a (trifluoromethyl)cadmium reagent with cuprous bromide. acs.org This cross-coupling reaction cleanly provides this compound in good yield. acs.org
| Substrate | Reagents | Product | Yield (%) |
|---|---|---|---|
| 2-Iodo-6-(trifluoromethyl)phenol | 1. Br2CF2, Cd, DMF; 2. CuBr, HMPA | This compound | 47 |
While not a direct trifluoromethylation method, palladium-catalyzed fluorination represents an important strategy starting from phenols. nih.gov This approach typically involves a two-step process where the phenol is first converted into an aryl triflate (Ar-OTf). These aryl triflates can then undergo a Pd-catalyzed cross-coupling reaction with a fluoride source, such as CsF, to yield the corresponding aryl fluoride (Ar-F). nih.govacs.org
The development of this Pd0/PdII-catalyzed process has been challenging due to the difficulty of C-F reductive elimination from palladium(II) complexes. nih.govacs.org The use of specialized, sterically demanding phosphine (B1218219) ligands (e.g., t-BuBrettPhos) has been crucial for achieving efficient transformation. nih.gov This methodology can be applied to a variety of heterocyclic and electron-rich aryl triflates. nih.gov However, for certain substrates, the reaction can be complicated by the formation of regioisomeric aryl fluoride products. nih.govacs.org
Radical trifluoromethylation offers an efficient route to introduce CF3 groups directly into organic molecules, often without the need for pre-functionalized substrates. researchgate.net Recent advancements have led to the development of visible-light-promoted methods for the multiple trifluoromethylation of phenol derivatives. chemistryviews.org
This approach uses a commercially available trifluoromethyl source, such as trifluoromethyl iodide (CF3I), and a base in a solvent like DMF under irradiation with LED light at room temperature. chemistryviews.org This protocol allows for the direct synthesis of doubly trifluoromethylated phenols from simple phenol starting materials. chemistryviews.org The proposed mechanism involves the sequential functionalization through single-electron transfers from a photoexcited phenoxide intermediate to the CF3I. chemistryviews.org This method provides a practical pathway to multi-CF3-substituted phenols, which are valuable in drug development and materials science. chemistryviews.org
| Substrate | Conditions | Product | Yield (%) |
|---|---|---|---|
| Phenol | CF3I (2 equiv.), Cs2CO3, DMF, 450 nm LED, rt | This compound | Data not specified |
| 4-Methoxyphenol | CF3I (2 equiv.), Cs2CO3, DMF, 450 nm LED, rt | 2,6-Bis(trifluoromethyl)-4-methoxyphenol | Data not specified |
| 4-Phenylphenol | CF3I (2 equiv.), Cs2CO3, DMF, 450 nm LED, rt | 2,6-Bis(trifluoromethyl)-4-phenylphenol | Data not specified |
Electrophilic Trifluoromethylation Techniques for Phenol Derivatives
Electrophilic trifluoromethylation reagents are powerful tools for the direct introduction of a trifluoromethyl group onto an aromatic ring. These reagents are typically hypervalent iodine compounds or sulfonium salts that deliver an electrophilic "CF3+" equivalent.
One of the most well-known electrophilic trifluoromethylating agents is the Togni reagent, a hypervalent iodine compound. However, the reaction of Togni's reagent with phenols often results in trifluoromethylation at the carbon atoms of the aromatic ring rather than the oxygen atom. Specifically, the trifluoromethylation tends to occur at the ortho- and para-positions of the aromatic core. For instance, the reaction of 2,4,6-trimethylphenol with a Togni reagent in the presence of sodium hydride and 18-crown-6 in a polar, aprotic solvent yields primarily trifluoromethylcyclohexadienones, with only a small amount of the O-trifluoromethylated product, 1,3,5-trimethyl-2-(trifluoromethoxy)benzene.
Another class of electrophilic trifluoromethylating agents are S-trifluoromethyl diarylsulfonium salts, first discovered by Yagupolskii and co-workers. These reagents have been extensively researched and developed by several groups, leading to a range of effective shelf-stable compounds for trifluoromethylation reactions. When reacting with phenols, these electrophilic reagents also tend to favor C-trifluoromethylation at the positions most activated by the hydroxyl group.
A related electrophilic functionalization is trifluoromethylthiolation. While not a direct trifluoromethylation, it introduces the SCF3 group, which can significantly alter a molecule's properties. Using N-(trifluoromethylsulfanyl)aniline in the presence of a promoter like BF3·Et2O or triflic acid, phenols can be functionalized. This reaction exhibits high regioselectivity, with phenols unsubstituted at the ortho- and para-positions yielding exclusively the para-substituted product. In contrast, para-substituted phenols give the ortho-substituted products berkeley.edu.
| Reagent Type | Typical Reaction Sites on Phenols | Notes |
| Hypervalent Iodine (e.g., Togni reagent) | Ortho- and para-positions (C-trifluoromethylation) | O-trifluoromethylation is a minor side reaction. |
| S-Trifluoromethyl Diarylsulfonium Salts | Ortho- and para-positions (C-trifluoromethylation) | A range of shelf-stable reagents have been developed. |
| N-(Trifluoromethylsulfanyl)aniline | Para- or ortho-positions (SCF3 group) | High regioselectivity depending on the substitution pattern of the phenol. berkeley.edu |
Nucleophilic Trifluoromethylation Methods for Phenols
Nucleophilic trifluoromethylation methods offer an alternative approach, often targeting the hydroxyl group of phenols to form trifluoromethyl ethers or involving cross-coupling reactions with phenol derivatives.
A prominent nucleophilic trifluoromethylating agent is trimethyl(trifluoromethyl)silane (TMSCF3), also known as the Ruppert-Prakash reagent. A practical nickel-mediated method has been developed for the trifluoromethylation of phenol derivatives through the activation of the aryl C-O bond. This strategy allows for the conversion of widely available phenol derivatives into the corresponding trifluoromethylated arenes researchgate.net. The process relies on oxidative addition and transmetalation promoted by PMe3, followed by reductive elimination induced by CCl3CN researchgate.net.
Another approach to O-trifluoromethylation of phenols involves a two-step sequence. One such method is the O-carboxydifluoromethylation of a phenol followed by a silver-catalyzed decarboxylative fluorination. This provides a practical route to aryl trifluoromethyl ethers using readily available reagents like sodium bromodifluoroacetate and SelectFluor II acs.org.
A sequential xanthalation and O-trifluoromethylation of phenols has also been reported. In this two-step process, the phenol is first converted to a xanthate intermediate. This intermediate then reacts with an electrophilic fluorine source to yield the aryl trifluoromethyl ether nih.gov.
Enzymatic Synthesis of Fluorinated Phenolic Compounds
The use of enzymes in the synthesis of fluorinated compounds is a growing field, offering the potential for high selectivity under mild reaction conditions. While the enzymatic synthesis of fluorinated natural products is rare, researchers are exploring various enzymes for their ability to incorporate fluorine or fluorinated groups into organic molecules cas.cnelsevierpure.comchemicalbook.com.
Several classes of enzymes have been investigated for their role in synthesizing fluorinated compounds, including:
Fluorinases: These enzymes are unique in their ability to catalyze the formation of a C-F bond, making them a promising tool for direct fluorination cas.cnelsevierpure.com.
Cytochrome P450 enzymes: These enzymes are known for their ability to catalyze a wide range of oxidation reactions and have been explored for their potential in fluorination chemistry elsevierpure.com.
Other enzymes: Aldolases, lipases, and transaminases are among other enzymes being investigated for their utility in synthesizing fluorinated molecules elsevierpure.com.
Despite these advancements, the enzymatic synthesis of fluorinated phenolic compounds, and specifically this compound, is not yet well-established. The research in this area is more focused on the general synthesis of fluorinated organic molecules rather than specific phenolic targets cas.cnelsevierpure.comchemicalbook.com. A chemo-enzymatic approach has been developed for the synthesis of 2-deoxy-2-fluoro-sugar nucleotides, where an electrophilic fluorination is followed by enzymatic transformations, showcasing the potential of combining chemical and biological methods acs.org.
Photochemical Activation in Phenol Trifluoromethylation
Photochemical methods provide a powerful and often milder alternative to traditional thermal reactions for generating trifluoromethyl radicals, which can then react with phenols.
Visible-light-promoted multiple trifluoromethylation of phenol derivatives has been achieved using commercially available trifluoromethyl iodide (CF3I) as the trifluoromethyl source chemsynthesis.com. The reaction is typically carried out in the presence of a base such as cesium carbonate in a solvent like dimethylformamide (DMF) under irradiation with LED light at room temperature. This method can lead to the introduction of multiple trifluoromethyl groups onto the phenol ring chemsynthesis.com. In some cases, the use of a cyanoarene-based photocatalyst can improve the reaction yield chemsynthesis.com. The proposed mechanism involves the formation of a photoexcited phenoxide intermediate that undergoes single-electron transfer to CF3I to generate the trifluoromethyl radical chemsynthesis.com.
Another photochemical approach involves the use of silver trifluoroacetate as a source of trifluoromethyl radicals in the presence of a photocatalyst like powdered TiO2. This method results in the electrophilic substitution of a hydrogen atom on the aromatic ring with a trifluoromethyl group rsc.org.
Furthermore, a metal- and oxidant-free photochemical strategy for the direct trifluoromethylation of unactivated arenes, which would include phenol derivatives, has been developed. This method utilizes photoexcited aliphatic ketones, such as acetone, as low-cost radical initiators to generate CF3 radicals from sodium triflinate.
| Method | CF3 Source | Conditions | Key Features |
| Visible-Light Promoted | CF3I | Cs2CO3, DMF, 450 nm LED | Allows for multiple trifluoromethylations. chemsynthesis.com |
| Photocatalytic | Silver trifluoroacetate | TiO2 photocatalyst | Electrophilic substitution of aromatic C-H. rsc.org |
| Metal- and Oxidant-Free | Sodium triflinate | Photoexcited aliphatic ketone (e.g., acetone) | Avoids the use of metal catalysts and external oxidants. |
Regioselective Fluorination Strategies for Phenols
Achieving regioselectivity in the functionalization of phenols is a significant synthetic challenge. For the synthesis of this compound, a highly regioselective approach is required.
A specific and effective synthesis of this compound has been reported starting from the commercially available 2-(trifluoromethyl)phenol. This multi-step synthesis demonstrates excellent regiocontrol:
Protection: The phenolic hydroxyl group of 2-(trifluoromethyl)phenol is first protected as a tetrahydropyranyl (THP) ether.
Ortho-directed Lithiation and Iodination: The protected phenol then undergoes ortho-directed lithiation using butyllithium, followed by iodination. This step introduces an iodine atom at the 6-position, ortho to the trifluoromethyl group.
Trifluoromethylation: The resulting aryl iodide is then treated with a (trifluoromethyl)copper reagent, prepared from the transmetalation of a (trifluoromethyl)cadmium reagent, to install the second trifluoromethyl group at the 6-position, yielding this compound.
This sequence ensures the desired 2,6-substitution pattern.
More general strategies for regioselective C-H trifluoromethylation of aromatic compounds have also been developed. These methods often rely on directing groups or the inherent reactivity of the substrate to control the position of trifluoromethylation. For instance, the use of cyclodextrins as additives in radical C-H trifluoromethylation has been shown to control regioselectivity by encapsulating the substrate within the cyclodextrin cavity.
Scale-Up Considerations in this compound Production
The transition from a laboratory-scale synthesis to large-scale industrial production presents several challenges, including the cost and availability of reagents, reaction conditions, and safety. The synthesis of 1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-one, an important intermediate for certain therapeutic agents, has been developed with scalability in mind. This process utilizes a Grignard reaction and is designed to be amenable to large-scale manufacture using cost-effective and readily available reagents.
The reported synthesis of this compound from 2-(trifluoromethyl)phenol is described as a "readily prepared" three-step sequence, suggesting its potential for scale-up. However, the use of organolithium reagents and cadmium-derived reagents in this synthesis may require specialized equipment and handling procedures on an industrial scale.
General challenges in scaling up trifluoromethylation reactions include:
Reagent Cost: Many specialized trifluoromethylating reagents can be expensive.
Harsh Reaction Conditions: Some methods require high temperatures, pressures, or highly corrosive reagents, which can be difficult to manage on a large scale.
Safety: The handling of toxic or reactive reagents and intermediates requires strict safety protocols.
The development of catalytic and more environmentally benign trifluoromethylation methods is crucial for overcoming these challenges and enabling the efficient and cost-effective large-scale production of compounds like this compound.
Mechanistic Investigations of Reactions Involving 2,6 Bis Trifluoromethyl Phenol
Elucidation of Trifluoromethylation Reaction Pathways
The introduction of trifluoromethyl groups onto a phenol (B47542) ring is a pivotal transformation in synthetic chemistry. Mechanistic studies have shed light on the complex pathways governing these reactions.
The functionalization of phenols to introduce trifluoromethyl groups often proceeds through radical-based mechanisms. One proposed pathway involves a sequential functionalization initiated by single-electron transfers from a photoexcited phenoxide intermediate to a trifluoromethyl source like trifluoromethyl iodide (CF₃I) dntb.gov.ua.
Another approach utilizes biocatalysis, where the reaction mechanism is predicated on the recombination of two distinct radical species mdpi.com. In this pathway, a laccase enzyme catalyzes the one-electron oxidation of a phenol to generate a phenol-derived radical mdpi.com. Concurrently, a trifluoromethyl radical (•CF₃) is generated from a precursor, such as Langlois' reagent (sodium triflinate, NaSO₂CF₃) or Baran's zinc sulfinate (Zn(SO₂CF₃)₂), typically initiated by an oxidant like tert-butyl hydroperoxide mdpi.com. The coupling of the enzymatically generated phenoxyl radical and the chemically generated trifluoromethyl radical affords the trifluoromethylated phenol mdpi.com. These radical pathways offer a valuable strategy for C-C bond formation under relatively mild conditions mdpi.com.
Detailed transition state analyses for the catalytic trifluoromethylation of phenols are not extensively documented in the literature. However, computational studies, primarily using Density Functional Theory (DFT), on related phenol reactions provide insight into the factors that stabilize transition states in such processes researchgate.netmdpi.com. For instance, in the oxidative dearomatization of phenols mediated by iodine(III) reagents, DFT studies have shown that noncovalent interactions—such as halogen bonds, hydrogen bonds, and π–π stacking—play a crucial role in stabilizing the favored transition state researchgate.net. These computational approaches help rationalize the stereochemical outcomes and the effects of catalyst structure on reactivity researchgate.net. While not specific to trifluoromethylation, these principles of transition state stabilization through carefully orchestrated noncovalent interactions are likely applicable to catalytic processes involving phenols.
The mechanism of trifluoromethylation is intrinsically linked to the nature of the reagent used to introduce the CF₃ group. These reagents can be broadly categorized based on whether they serve as a source of radical, electrophilic, or nucleophilic trifluoromethyl species.
Radical trifluoromethylating agents are common in modern synthetic methods. Reagents such as trifluoromethyl iodide (CF₃I), sodium triflinate (Langlois' reagent), and zinc(II) bis(trifluoromethanesulfinate) (Baran's reagent) serve as precursors to the trifluoromethyl radical (•CF₃) under photolytic, catalytic, or oxidative conditions dntb.gov.uamdpi.com.
Electrophilic trifluoromethylating reagents, often containing a hypervalent iodine atom like Togni's reagents, are employed for the direct trifluoromethylation of nucleophiles. These reagents deliver an electrophilic "CF₃⁺" equivalent to electron-rich substrates. Similarly, Umemoto's reagents, which are O-(trifluoromethyl)dibenzofuranium salts, can effectively trifluoromethylate phenols under mild conditions chemistryviews.orgresearchgate.net.
Nucleophilic trifluoromethylation often utilizes the Ruppert-Prakash reagent, trimethyl(trifluoromethyl)silane (TMSCF₃). In the presence of a fluoride (B91410) source or other activators, this reagent delivers a nucleophilic "CF₃⁻" equivalent, which can add to carbonyls or participate in substitution reactions.
| Reagent Class | Specific Reagent Example(s) | Mechanistic Role | Typical Reaction Conditions |
|---|---|---|---|
| Radical Precursors | CF₃I, NaSO₂CF₃, Zn(SO₂CF₃)₂ | Source of trifluoromethyl radical (•CF₃) | Visible light photocatalysis, oxidation |
| Electrophilic Agents | Togni's Reagents, Umemoto's Reagents | Source of electrophilic trifluoromethyl equivalent ("CF₃⁺") | Reaction with nucleophiles (e.g., electron-rich aromatics) |
| Nucleophilic Agents | TMSCF₃ (Ruppert-Prakash Reagent) | Source of nucleophilic trifluoromethyl equivalent ("CF₃⁻") | Activation by a fluoride source or base |
Mechanisms of Derivatization Reactions of 2,6-Bis(trifluoromethyl)phenol
The derivatization of phenols is a common strategy to modify their physical properties or to install a protecting group. For a sterically encumbered molecule like this compound, the reaction mechanisms can be significantly influenced by the steric hindrance imposed by the two ortho-trifluoromethyl groups.
Common derivatization reactions for phenols include silylation and acylation. Silylation typically involves the reaction of the phenolic hydroxyl group with a silyl (B83357) halide (e.g., trimethylsilyl (B98337) chloride) or a silyl amide (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide, BSTFA) wikipedia.orgcas.cn. The mechanism is generally a nucleophilic attack by the phenoxide ion on the silicon atom, proceeding via an Sₙ2-type mechanism wikipedia.org. For sterically hindered phenols, this reaction can be significantly slower. The bulky trifluoromethyl groups in the 2 and 6 positions would impede the approach of the silylating reagent to the hydroxyl group, potentially requiring more forcing conditions or the use of a catalyst to facilitate the reaction researchgate.net.
Acylation, the formation of an ester, can be achieved using an acyl halide or anhydride, often in the presence of a base. The mechanism involves the nucleophilic attack of the phenoxide on the carbonyl carbon of the acylating agent. Similar to silylation, the steric bulk of the ortho-CF₃ groups in this compound would be expected to hinder this transformation, making O-acylation more challenging compared to less substituted phenols mdpi.com.
Defluorination and Hydrolysis Mechanisms of Trifluoromethylphenols
Trifluoromethylphenols can undergo defluorination and hydrolysis under certain conditions, a process that has significant environmental and mechanistic implications.
Studies on the spontaneous aqueous defluorination of trifluoromethylphenols have provided detailed mechanistic insights. The hydrolysis of certain trifluoromethylphenols, particularly under neutral to alkaline pH, does not proceed through a simple nucleophilic aromatic substitution. Instead, the key defluorination step is proposed to occur via an Elimination-1-conjugate-base (E1cb) mechanism researchgate.netwikipedia.orgnih.gov.
Role of Phenolic Hydroxyl Group Deprotonation in Defluorination
The defluorination of trifluoromethyl-substituted phenols, including structures analogous to this compound, is a reaction of significant interest due to the prevalence of trifluoromethyl groups in pharmaceuticals and agrochemicals and their potential environmental transformations. Mechanistic studies have revealed that the deprotonation of the phenolic hydroxyl group is a critical step in initiating the defluorination process. This reaction is understood to proceed through an elimination-type mechanism, specifically the E1cb (Elimination Unimolecular conjugate Base) mechanism.
The process is initiated by the deprotonation of the phenolic hydroxyl group, forming a phenoxide anion. This deprotonation is favored in neutral to alkaline aqueous solutions. The resulting negative charge on the oxygen atom enhances the electron density of the aromatic ring, which in turn facilitates the subsequent elimination of a fluoride ion from the trifluoromethyl group. The stability of the phenoxide ion is a key factor influencing the rate of this initial step.
Following deprotonation, the reaction proceeds via a β-elimination pathway. rsc.org The electron-rich phenoxide facilitates the expulsion of a fluoride ion, leading to the formation of a transient difluoroquinonemethide intermediate. This intermediate is highly reactive and readily undergoes hydrolysis to form a hydroxybenzoic acid derivative, with the release of fluoride ions. Density Functional Theory (DFT) calculations have supported the E1cb mechanism as the likely pathway for the key defluorination step. rsc.orgrsc.org
Experimental evidence underscores the substituent-dependent reactivity in the defluorination of trifluoromethylphenols. rsc.org The position of the trifluoromethyl group on the phenol ring and the presence of other substituents can significantly impact the rate of defluorination. Studies on various trifluoromethylphenol (TFMP) isomers have shown that those which can form a stabilized phenolate (B1203915) and subsequently a conjugated intermediate are more susceptible to defluorination. rsc.org For instance, research on 2-(trifluoromethyl)phenol (B147641), a structural analogue of the title compound, has provided valuable kinetic data on its degradation under different pH conditions, highlighting the accelerated rate at higher pH where deprotonation is more prevalent.
| Condition | Photolysis Rate Constant (h⁻¹) |
|---|---|
| pH 5 buffer | 3.52 ± 0.07 |
| pH 7 buffer | 26.4 ± 0.64 |
| pH 10 buffer | 334.1 ± 93.45 |
The data in this table is for 2-(trifluoromethyl)phenol, a related compound, and is used to illustrate the effect of pH on the degradation rate. The increased rate at higher pH supports the role of deprotonation in the reaction mechanism. Data sourced from researchgate.net.
Oxidative Phenolic Coupling Reaction Mechanisms
The oxidative coupling of phenols is a fundamental transformation for the synthesis of biphenols and poly(phenylene ether)s. For sterically hindered phenols such as 2,6-disubstituted phenols, including this compound, this reaction typically proceeds through the formation of phenoxy radicals. The presence of bulky substituents at the ortho positions directs the coupling to the para position relative to the hydroxyl group, leading to the formation of C-C or C-O linked dimers and polymers.
The mechanism is generally initiated by the oxidation of the phenol to a phenoxy radical. This can be achieved using a variety of oxidants, including transition metal complexes, often in the presence of molecular oxygen as a terminal oxidant. Common catalysts include copper, iron, and vanadium complexes. The choice of catalyst and reaction conditions can influence the selectivity and yield of the coupling products.
Once the phenoxy radical is formed, the coupling can proceed through several pathways:
Radical-Radical Coupling: Two phenoxy radicals can directly couple to form a quinone-ether intermediate, which then tautomerizes to the more stable biphenol product. This pathway is often considered in systems where a high concentration of radicals can be generated.
Radical-Substrate Coupling: A phenoxy radical can attack a neutral phenol molecule. This is a common pathway in many catalytic systems. The initial C-C bond formation is followed by a hydrogen atom abstraction and tautomerization to yield the final product.
For 2,6-disubstituted phenols, the oxidative coupling predominantly leads to the formation of a C-C bond at the para-position, resulting in a 3,3',5,5'-tetrasubstituted-4,4'-biphenol. If the para-position is blocked, C-O coupling to form a diphenoquinone (B1195943) may occur, which can then rearrange or react further.
Catalytic systems often involve a metal center that facilitates the electron transfer process. For example, in copper-catalyzed systems, a Cu(II) species can oxidize the phenol to a phenoxy radical while being reduced to Cu(I). The Cu(I) is then re-oxidized to Cu(II) by a co-oxidant like oxygen, completing the catalytic cycle. A dicopper(II) complex has been shown to be an efficient catalyst for the oxidative coupling of various 2,6-disubstituted phenols. nih.gov
| Substrate | Product | Yield (%) |
|---|---|---|
| 2,6-Dimethylphenol | 3,3',5,5'-Tetramethyl-4,4'-biphenol | >99 |
| 2,6-Di-tert-butylphenol | 3,3',5,5'-Tetra-tert-butyl-4,4'-biphenol | >99 |
| 2,6-Diisopropylphenol | 3,3',5,5'-Tetraisopropyl-4,4'-biphenol | >99 |
| 2,6-Diphenylphenol | 3,3',5,5'-Tetraphenyl-4,4'-biphenol | >99 |
This table presents the results for the oxidative coupling of various 2,6-disubstituted phenols catalyzed by a dicopper(II) complex with molecular oxygen. While this compound was not specifically tested in this study, the high yields obtained for other sterically hindered phenols suggest a similar reactivity pattern. Data sourced from nih.gov.
Computational and Theoretical Studies on 2,6 Bis Trifluoromethyl Phenol
Quantum Chemical Computations for Electronic Structure and Properties
Quantum chemical computations have become an indispensable tool for elucidating the electronic structure and properties of molecules, offering insights that complement experimental findings. For 2,6-Bis(trifluoromethyl)phenol, these computational methods provide a detailed understanding of its geometry, molecular orbitals, electrostatic potential, and vibrational characteristics.
Density Functional Theory (DFT) is a widely used computational method in quantum chemistry to investigate the electronic structure of many-body systems. wikipedia.org It has proven to be a versatile and popular approach for calculations in both solid-state physics and quantum chemistry. wikipedia.org DFT methods, with their balance of accuracy and computational cost, are particularly well-suited for studying phenolic compounds and their derivatives. karazin.uaq-chem.com
The initial step in most quantum chemical calculations is the optimization of the molecule's ground state geometry. This process determines the lowest energy arrangement of the atoms, providing a foundational structure for subsequent property calculations. For substituted phenols, DFT methods, such as B3LYP, combined with appropriate basis sets like 6-311+G(d,p), have been shown to yield optimized molecular geometries that are in good agreement with experimental data. karazin.uaresearchgate.net These calculations provide precise bond lengths and bond angles, which are crucial for understanding the molecule's stability and reactivity. researchgate.net The optimization process ensures that the calculated properties are representative of the molecule in its most stable form. karazin.ua
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. nih.govnih.gov A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov
For related phenolic compounds, DFT calculations have been used to determine the energies of the HOMO and LUMO. karazin.uanih.gov This analysis helps in understanding the electron-donating (HOMO) and electron-accepting (LUMO) capabilities of the molecule. The distribution of these orbitals across the molecular structure reveals the likely sites for electrophilic and nucleophilic attack. nih.gov
Table 1: Frontier Molecular Orbital Properties (Illustrative)
| Parameter | Value (eV) |
| HOMO Energy | -6.2064 |
| LUMO Energy | -2.1307 |
| HOMO-LUMO Gap (ΔE) | 4.076 |
Note: The data in this table is illustrative for a related trifluoromethyl-containing phenol (B47542) derivative and serves to demonstrate the type of information obtained from HOMO-LUMO analysis. nih.gov
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the three-dimensional charge distribution of a molecule. uni-muenchen.dereadthedocs.io It helps in identifying the regions of a molecule that are rich or deficient in electrons, which is crucial for predicting how the molecule will interact with other chemical species. nih.govuni-muenchen.de The MEP surface is typically color-coded, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential). nih.govwolframcloud.com
For phenolic compounds, the MEP map would be expected to show a region of negative potential around the oxygen atom of the hydroxyl group, making it a likely site for electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential, indicating its susceptibility to nucleophilic attack. nih.gov DFT calculations are employed to generate these maps, providing a visual guide to the molecule's reactivity. readthedocs.io
Computational methods, particularly DFT, are highly effective in predicting the vibrational spectra (infrared and Raman) of molecules. brehm-research.deepa.gov By calculating the harmonic vibrational frequencies, researchers can assign the various vibrational modes observed in experimental spectra. epa.gov These calculations are often performed using the same level of theory and basis set as the geometry optimization to ensure consistency. epa.gov
For substituted phenols, theoretical vibrational spectra have been shown to be in good agreement with experimental data, aiding in the detailed assignment of spectral bands to specific molecular motions, such as stretching, bending, and torsional modes. epa.gov This correlation between theoretical and experimental spectra provides strong evidence for the accuracy of the calculated molecular structure. nih.gov
While DFT is a powerful tool, other ab initio methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) are also employed in computational studies. wavefun.comq-chem.com The HF method provides a good starting point for more advanced calculations by approximating the many-electron wavefunction as a single Slater determinant. researchgate.net However, it does not account for electron correlation, which can be a limitation for accurately predicting certain molecular properties. q-chem.com
MP2 theory is a post-Hartree-Fock method that incorporates electron correlation to improve upon the HF approximation. q-chem.com For many organic compounds, MP2 calculations can provide more reliable descriptions of conformational energy differences and reaction energetics compared to HF. wavefun.com Both HF and MP2 methods, often used with basis sets like 6-31G* or larger, contribute to a comprehensive computational understanding of molecular systems. karazin.uawavefun.com
Density Functional Theory (DFT) Calculations
Conformational Analysis and Potential Energy Hypersurfaces
The conformational landscape of this compound is primarily dictated by the orientation of the hydroxyl group and the two trifluoromethyl groups relative to the phenyl ring. Computational methods, particularly density functional theory (DFT), are employed to explore the potential energy surface (PES) of the molecule, identifying stable conformers and the energy barriers that separate them.
The rotation of the hydroxyl group and the trifluoromethyl groups are the key degrees of freedom. Theoretical calculations on similar substituted phenols have shown that the interplay of steric hindrance and intramolecular interactions governs the conformational preferences. For this compound, the bulky trifluoromethyl groups flanking the hydroxyl group are expected to create significant steric strain, influencing the rotational barrier of the O-H group.
Potential energy surface scans are performed by systematically varying the dihedral angles of the O-H and C-CF3 bonds and calculating the corresponding single-point energies. These calculations help in locating the energy minima, which correspond to stable conformers, and the transition states, which are the saddle points on the PES connecting these minima. The analysis of the PES provides a detailed picture of the molecule's flexibility and the relative populations of different conformers at a given temperature. Studies on molecules with trifluoromethyl groups have demonstrated that the conformational equilibrium can involve multiple conformers, and the pathways for their interconversion can be elucidated through this type of analysis. researchgate.net
Hydrogen Bonding Analysis (OH···F Interactions) and Geometrical Consequences
A significant feature of this compound is the potential for intramolecular hydrogen bonding between the hydroxyl proton and a fluorine atom of one of the adjacent trifluoromethyl groups (OH···F). This interaction plays a crucial role in determining the molecule's preferred conformation and its physicochemical properties.
Theoretical studies have been instrumental in characterizing these weak hydrogen bonds. researchgate.net Computational methods such as Atoms in Molecules (AIM) theory and Natural Bond Orbital (NBO) analysis are used to identify and quantify the strength of the OH···F interaction. AIM analysis can identify a bond critical point between the hydrogen and fluorine atoms, providing evidence for a hydrogen bond. NBO analysis, on the other hand, can reveal the donor-acceptor interactions between the lone pair of the fluorine atom and the antibonding orbital of the O-H bond.
The formation of an intramolecular hydrogen bond has distinct geometrical consequences. It typically leads to the formation of a five- or six-membered ring-like structure, which planarizes that portion of the molecule. This can be observed in the calculated bond lengths and angles. For instance, the O-H bond is often slightly elongated, and the C-O-H bond angle may be altered to accommodate the hydrogen bond. The presence of such an interaction can be further corroborated by analyzing the calculated vibrational frequencies, where a red shift in the O-H stretching frequency is a characteristic indicator of hydrogen bonding. nih.gov While some studies on 2-halophenols suggest that intramolecular hydrogen bonding can be weak or absent for fluorine, the specific geometry of this compound with two CF3 groups warrants a detailed computational investigation. rsc.org
Thermochemical Properties and Reaction Energies
The thermochemical properties of this compound, such as its enthalpy of formation, entropy, and heat capacity, are crucial for understanding its stability and reactivity. High-level quantum chemical methods, such as G3 theory or composite methods like CBS-QB3, are often employed to calculate these properties with high accuracy.
These computational approaches typically involve calculating the electronic energy of the molecule, followed by corrections for zero-point vibrational energy (ZPVE), thermal energy, and entropy. The enthalpy of formation can be calculated using atomization energies or through the use of isodesmic reactions, which are hypothetical reactions where the types of bonds are conserved, leading to a cancellation of errors in the calculations. Computational studies on substituted phenols have demonstrated the reliability of these methods in predicting thermochemical data. researchgate.net
Reaction energies for processes involving this compound can also be computed. This includes, for example, the energy required for deprotonation (acidity) or homolytic O-H bond cleavage (bond dissociation energy). These calculations are vital for predicting the compound's behavior in various chemical environments and for designing synthetic routes.
Table 1: Representative Calculated Thermochemical Properties of Substituted Phenols
| Property | Computational Method | Calculated Value (Representative) |
| Enthalpy of Formation (gas) | G3MP2B3 | -150 to -250 kJ/mol |
| O-H Bond Dissociation Enthalpy | B3LYP/6-311+G(d,p) | 350 to 380 kJ/mol |
| Gas Phase Acidity (ΔHacid) | B3LYP/6-311+G(d,p) | 1400 to 1450 kJ/mol |
Note: These are representative values for substituted phenols and not specific to this compound, as specific literature data was not available. The values illustrate the type of data obtained from computational studies.
Computational Modeling of Reaction Mechanisms
Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions. For this compound, this can involve studying its synthesis or its participation in various chemical transformations. DFT calculations are commonly used to map out the reaction pathways, identifying reactants, products, intermediates, and transition states.
For instance, the synthesis of this compound can be modeled to understand the step-by-step process, including the energies of all species involved. acs.org This allows for the identification of the rate-determining step and can provide insights into how to optimize the reaction conditions.
Furthermore, computational studies can be used to investigate the mechanisms of reactions where this compound acts as a reactant. For example, the mechanism of its deprotonation, etherification, or electrophilic substitution can be explored. By calculating the activation energies for different possible pathways, the most likely mechanism can be determined. Such studies on related phenol reactions have provided valuable insights into their reactivity. researchgate.netnih.gov For example, computational studies on reactions involving trifluoromethyl groups can shed light on the role of these electron-withdrawing groups in influencing reaction pathways. acs.org
Prediction of Spectroscopic Data through Theoretical Calculations
Theoretical calculations are widely used to predict various spectroscopic properties, which can aid in the identification and characterization of molecules. For this compound, computational methods can provide theoretical NMR, IR, and Raman spectra.
NMR Spectroscopy: The chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, typically in conjunction with DFT. These calculations provide theoretical chemical shifts that can be compared with experimental data to confirm the structure of the molecule. The calculated chemical shifts are often scaled or referenced to a standard to improve agreement with experimental values. Computational studies on similar organic molecules have shown that DFT can accurately predict NMR spectra. ruc.dk
Vibrational Spectroscopy: The infrared (IR) and Raman spectra of this compound can be simulated by calculating its vibrational frequencies and the corresponding intensities. These calculations are typically performed at the harmonic level, and the calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors. The predicted spectra can be used to assign the vibrational modes observed in experimental spectra. nih.govresearchgate.netcore.ac.ukresearchgate.netresearchgate.netresearchgate.netijaemr.comnajah.eduunige.ch For example, the characteristic stretching frequency of the O-H group and the vibrations associated with the C-F and C-C bonds can be identified. nih.gov
Table 2: Predicted Spectroscopic Data for this compound (Illustrative)
| Spectrum | Parameter | Predicted Value (Illustrative) |
| ¹H NMR | Chemical Shift (OH) | 5.0 - 6.0 ppm |
| ¹³C NMR | Chemical Shift (C-O) | 150 - 160 ppm |
| ¹⁹F NMR | Chemical Shift (CF₃) | -60 to -70 ppm |
| IR | O-H Stretch | 3550 - 3650 cm⁻¹ |
| IR | C-F Stretch | 1100 - 1350 cm⁻¹ |
Note: These are illustrative predicted values based on general knowledge of similar compounds and are not from a specific literature source for this compound. The actual values would be obtained from specific quantum chemical calculations.
Derivatization and Functionalization Strategies for 2,6 Bis Trifluoromethyl Phenol
Formation of Trifluoromethyl Ethers from Phenols
The synthesis of aryl trifluoromethyl ethers is a significant area of research due to the trifluoromethoxy group's ability to enhance lipophilicity and metabolic stability in molecules, making it a valuable substituent in pharmaceuticals and agrochemicals. nih.gov Several methods have been developed for the O-trifluoromethylation of phenols, which could be applicable to 2,6-bis(trifluoromethyl)phenol.
One classical approach involves a two-step process of chlorination followed by fluorination. Phenols can be converted to their corresponding trichloromethyl aryl ethers, which are subsequently fluorinated using reagents like antimony trifluoride with a catalytic amount of antimony pentachloride. nih.gov A more direct method developed by Feiring involves heating the phenol (B47542) with tetrachloromethane, anhydrous hydrogen fluoride (B91410), and a catalytic amount of boron trifluoride in a pressure vessel. nih.gov However, this method may not be suitable for substrates with ortho substituents that can form hydrogen bonds with the hydroxyl group. nih.gov
More recent advancements have utilized hypervalent iodine compounds as trifluoromethylating agents. For instance, Togni's reagents have been employed for the O-trifluoromethylation of phenols. nih.govchemrevlett.com Another approach is the silver-mediated oxidative O-trifluoromethylation using nucleophilic CF₃SiMe₃ as the trifluoromethyl source in the presence of an oxidant. semanticscholar.org This method has shown good functional group tolerance under mild reaction conditions. semanticscholar.org A desulfurization-fluorination method has also been reported, where phenols are first converted to aryl xanthates and then treated with a fluoride source like XtalFluor-E in combination with an oxidant. semanticscholar.org
| Method | Reagents | Key Features |
| Chlorination/Fluorination | 1. CCl₄ 2. SbF₃/SbCl₅ | Two-step classical method. nih.gov |
| In situ Cl/F Exchange | CCl₄, HF, BF₃ (cat.) | One-pot procedure in a pressure vessel. nih.gov |
| Hypervalent Iodine Reagents | Togni's Reagents | Circumvents harsh conditions. nih.govchemrevlett.com |
| Silver-Mediated O-Trifluoromethylation | CF₃SiMe₃, AgOTf, Oxidant | Mild reaction conditions, good functional group tolerance. semanticscholar.org |
| Desulfurization-Fluorination | 1. Xanthate formation 2. XtalFluor-E, Oxidant | Modified method for aryl and heteroaryl trifluoromethyl ethers. semanticscholar.org |
Electrophilic Aromatic Trifluoromethylthiolation of Phenols
The trifluoromethanesulfenyl (CF₃S) group is highly lipophilic and can enhance the bioavailability of molecules, making it a desirable functional group in drug discovery. acs.org Electrophilic aromatic trifluoromethylthiolation of phenols is a direct method to introduce this moiety.
Recent research has demonstrated a dual catalytic method for the regioselective trifluoromethylthiolation of arenes, including phenols. acs.org This method utilizes a combination of iron(III) chloride and diphenyl selenide (B1212193) to activate N-trifluoromethylthiosaccharin for the efficient functionalization of various aromatic substrates under mild conditions. acs.org The regioselectivity of the reaction is influenced by the directing effects of existing substituents on the aromatic ring. For phenols, the reaction often occurs at the position para to the hydroxyl group. rsc.org In cases where the para position is blocked, ortho-substitution is observed. rsc.org The use of acid promoters like BF₃·Et₂O or triflic acid with N-(trifluoromethylsulfanyl)aniline has also been reported for the para-selective trifluoromethylthiolation of phenols. rsc.org
| Catalyst/Promoter System | Trifluoromethylthiolating Agent | Regioselectivity |
| Iron(III) chloride / Diphenyl selenide | N-trifluoromethylthiosaccharin | Regioselective functionalization of arenes and N-heterocycles. acs.org |
| BF₃·Et₂O or Triflic Acid | N-(trifluoromethylsulfanyl)aniline | Exclusively para-selective for phenols with available para positions. rsc.org |
For this compound, electrophilic aromatic substitution would be expected to occur at the para position (C4) due to the directing effect of the hydroxyl group and the deactivating nature of the trifluoromethyl groups.
Synthesis of Phosphine (B1218219) Derivatives Incorporating 2,6-Bis(trifluoromethyl)phenyl Moieties
Phosphine derivatives containing the 2,6-bis(trifluoromethyl)phenyl group are of interest due to the unique steric and electronic properties conferred by this substituent. The electron-withdrawing nature of the two trifluoromethyl groups can significantly influence the properties of the resulting phosphine, such as its basicity and ligand characteristics in organometallic chemistry. The synthesis of phosphines bearing the 2,6-bis(trifluoromethyl)phenyl group has been a subject of study, highlighting the unique reactivity of this moiety. researchgate.net
One approach to synthesizing such derivatives involves the reaction of a phosphorus-containing electrophile with a 2,6-bis(trifluoromethyl)phenyl-containing nucleophile. For instance, the synthesis of bis[3,5-bis(trifluoromethyl)phenyl]phosphine has been reported, starting from 3,5-bis(trifluoromethyl)bromobenzene (B1265498). orgsyn.org While this example does not involve the 2,6-isomer or a phenoxy linker, the general strategies for forming aryl-phosphine bonds are relevant. A common method for creating secondary phosphines is the reduction of secondary phosphine oxides, which can be prepared from Grignard reagents and diethyl phosphite. orgsyn.org
The synthesis of phosphine-borane derivatives with trifluoromethylphenyl groups has also been explored as a way to create novel molecular frameworks. nih.gov These compounds are typically synthesized from the corresponding phosphines and a trifluoromethylphenyl boronic acid under reductive conditions. nih.gov
| Derivative Type | General Synthetic Strategy | Starting Materials Example (for related compounds) |
| Secondary Phosphines | Reduction of secondary phosphine oxides. orgsyn.org | Grignard reagent from 3,5-bis(trifluoromethyl)bromobenzene and diethyl phosphite. orgsyn.org |
| Phosphine-Boranes | Reductive P-B bond formation. nih.gov | Phosphines and (trifluoromethyl)phenyl boronic acid. nih.gov |
Creation of Schiff Base Compounds from Trifluoromethylated Phenols
Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde or a ketone. gsconlinepress.comneliti.com These compounds are versatile ligands in coordination chemistry and have applications in various fields. The synthesis of Schiff bases from trifluoromethylated phenols would introduce the unique properties of the trifluoromethyl groups into the resulting ligand.
The general synthesis of Schiff bases involves refluxing a mixture of the primary amine and the carbonyl compound in a suitable solvent, often with acid catalysis. nih.govrsc.org For example, a new Schiff base was synthesized by condensing 3-ethoxysalicylaldehyde (B1293910) with 3-(trifluoromethyl)aniline (B124266) in an ethanolic environment. nih.gov While this example involves a trifluoromethylated aniline (B41778) rather than a phenol, the fundamental reaction is the condensation of an amino group with a carbonyl group. To create a Schiff base from this compound, the phenol would first need to be functionalized to introduce a primary amine or a carbonyl group.
| Reactant 1 (Example) | Reactant 2 (Example) | Reaction Conditions |
| 3-Ethoxysalicylaldehyde | 3-(Trifluoromethyl)aniline | Reflux in ethanol. nih.gov |
| 2-Hydroxy-6-methoxy-3-quinolinecarboxaldehyde | 2-Aminophenol | Molar condensation. neliti.com |
Polymerization and Co-Polymerization of this compound Derived Monomers
Poly(phenylene oxide) (PPO) and its derivatives are high-performance engineering thermoplastics with excellent thermal stability, dimensional stability, and dielectric properties. The properties of PPO can be tailored by introducing substituents on the aromatic ring. The polymerization of 2,6-disubstituted phenols, such as 2,6-dimethylphenol, typically proceeds via oxidative coupling using a copper-amine catalyst system. nih.govresearchgate.net
The synthesis of poly(phenylene oxide) containing trifluoromethyl groups has been reported through a selective and sequential nucleophilic aromatic substitution reaction, indicating an alternative route to fluorinated PPOs. acs.orgresearchgate.net This suggests that monomers derived from this compound could potentially be used to synthesize novel fluorinated polymers. The oxidative coupling of 2,6-disubstituted phenols is sensitive to the nature of the ortho substituents. The strong electron-withdrawing nature and steric bulk of the trifluoromethyl groups in this compound would likely have a significant impact on its ability to undergo oxidative polymerization. Research on the oxidative coupling of various 2,6-disubstituted phenols has shown that the reaction's efficiency and selectivity are dependent on the catalyst and reaction conditions. nih.gov
| Polymerization Method | Monomer Example | Catalyst/Conditions |
| Oxidative Coupling | 2,6-Dimethylphenol | Copper-amine complex, oxygen. nih.govresearchgate.net |
| Nucleophilic Aromatic Substitution | AB type monomer (e.g., 4'-fluoro-3,5-dimethyl-3'-trifluoromethyl-biphenyl-4-ol) | Self-polycondensation. researchgate.net |
Applications of 2,6 Bis Trifluoromethyl Phenol and Its Derivatives in Advanced Scientific Fields
Medicinal Chemistry and Drug Design
The 2,6-bis(trifluoromethyl)phenyl moiety is a privileged structural motif in medicinal chemistry, offering a powerful tool for modulating the biological activity and pharmacokinetic profiles of therapeutic agents. The unique properties conferred by the two trifluoromethyl groups are instrumental in the rational design of new drugs with improved efficacy and metabolic robustness.
Influence of Trifluoromethyl Groups on Biological Activity and Pharmacokinetics
The introduction of trifluoromethyl (CF3) groups into a drug candidate's structure can significantly impact its biological activity and pharmacokinetic properties. The CF3 group is highly electronegative and lipophilic, which can alter a molecule's interactions with biological targets and its behavior within an organism.
Key Physicochemical Properties of the Trifluoromethyl Group:
| Property | Value/Description |
| Hansch π value | +0.88 |
| C-F Bond Dissociation Energy | 485.3 kJ/mol |
The high lipophilicity of the trifluoromethyl group, as indicated by its positive Hansch π value, can enhance a drug's ability to cross cellular membranes, potentially leading to improved absorption and distribution. Furthermore, the exceptional strength of the carbon-fluorine bond contributes to the metabolic stability of molecules containing this group, as it is less susceptible to enzymatic degradation. This increased stability can lead to a longer half-life in the body, reducing the required dosing frequency. The steric bulk and electron-withdrawing nature of the CF3 group can also lead to more selective binding to target receptors or enzymes, potentially reducing off-target effects.
Synthesis of Metabolism-Resistant Analogs of Bioactive Compounds
A significant challenge in drug development is overcoming the rapid metabolism of promising therapeutic compounds. The strategic introduction of trifluoromethyl groups can block metabolic pathways, leading to more robust and longer-acting drugs. A notable example of this strategy is the synthesis of metabolism-resistant analogs of the anti-inflammatory drug tebufelone (B37834). acs.org
The primary metabolic pathways for tebufelone involve hydroxylation of its tert-butyl groups and modifications at the propargylic position. To circumvent this, researchers synthesized analogs where the metabolically vulnerable tert-butyl groups were replaced with trifluoromethyl groups, utilizing 2,6-bis(trifluoromethyl)phenol as a key intermediate. This substitution effectively blocks the hydroxylation pathway, a common route for drug metabolism.
Metabolism-Resistant Analogs of Tebufelone:
| Compound | Structural Modification | Rationale |
| Analog 1 | Replacement of tert-butyl groups with trifluoromethyl groups. | To block metabolic hydroxylation at the bulky alkyl positions. |
| Analog 2 | Replacement of tert-butyl groups and modification of the propargylic position. | To block both major metabolic pathways of the parent drug. |
This approach demonstrates the utility of this compound in designing drug candidates with enhanced metabolic stability, a critical factor for improving their therapeutic potential. acs.org
Design of Enzyme Inhibitors and Receptor Ligands
The unique electronic and steric properties of the 2,6-bis(trifluoromethyl)phenyl group make it a valuable component in the design of potent and selective enzyme inhibitors and receptor ligands. The electron-withdrawing nature of the trifluoromethyl groups can influence the acidity of nearby functional groups, which can be crucial for binding interactions.
Development of Imaging Probes (e.g., ¹⁸F-labeling)
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that relies on the use of radiolabeled probes to visualize and quantify biological processes in vivo. The trifluoromethyl group is an attractive target for introducing the positron-emitting isotope fluorine-18 (B77423) (¹⁸F) into molecules for PET imaging. newswise.comnih.gov The development of efficient methods for ¹⁸F-trifluoromethylation is an active area of research, as it would allow for the labeling of a wide range of pharmaceuticals and bioactive molecules that contain this moiety. newswise.comnih.gov
While direct ¹⁸F-labeling of the 2,6-bis(trifluoromethyl)phenyl group presents significant challenges, the broader field of [¹⁸F]trifluoromethylation chemistry is rapidly advancing. nih.gov These advancements may one day enable the development of PET imaging agents derived from this compound for a variety of diagnostic applications, including oncology and neurology. nih.govmdpi.com
Anticancer Agent Research
Phenolic compounds, in general, have been extensively investigated for their potential as anticancer agents. newswise.com The introduction of trifluoromethyl groups can enhance the anticancer activity of these molecules. While specific studies focusing exclusively on the anticancer properties of this compound derivatives are limited, the broader class of trifluoromethyl-containing compounds has shown significant promise in this area.
For instance, quinoline-derived trifluoromethyl alcohols have been identified as potent growth inhibitors in zebrafish embryo models, with some compounds exhibiting greater anticancer activity than the established chemotherapy drug cisplatin. researchgate.net Furthermore, the cytotoxicity of various substituted phenols has been linked to their radical-scavenging activity, suggesting that the electronic modifications introduced by trifluoromethyl groups could modulate this property and, consequently, their anticancer potential. nih.gov
Materials Science
The unique properties of the 2,6-bis(trifluoromethyl)phenyl group also make it an intriguing building block for the development of advanced materials. The rigidity, thermal stability, and hydrophobicity conferred by the trifluoromethyl groups can be exploited in the synthesis of high-performance polymers and other functional materials.
Research in this area has explored the synthesis of poly(arylene ether)s and other polymers from fluorinated phenols. For example, the polymerization of 2,3,5,6-tetrafluoro-4-trifluoromethylphenol has been investigated to create poly-p-oxyperfluorobenzylene. nih.gov While this specific example does not use this compound, it highlights the potential for creating novel polymers with unique properties from highly fluorinated phenolic monomers. The incorporation of the 2,6-bis(trifluoromethyl)phenyl moiety into polymer backbones could lead to materials with enhanced thermal stability, chemical resistance, and specific optical or electronic properties, making them suitable for applications in demanding environments.
High-Performance Materials Synthesis
The incorporation of the this compound moiety into larger molecular structures is a key strategy for developing high-performance materials with enhanced thermal stability, chemical resistance, and specific electronic properties. The trifluoromethyl groups contribute to these properties by increasing the oxidative stability and reducing the flammability of the resulting materials.
One notable application is in the synthesis of poly(biphenylene oxide)s, a class of high-temperature engineering thermoplastics. Monomers derived from precursors containing bis(trifluoromethyl)phenyl groups can be polymerized to create polymers with high thermal stability and good solubility in organic solvents. For instance, new poly(arylene ether)s have been synthesized through self-polycondensation reactions of monomers like 4'-fluoro-3,5-dimethyl-3'-trifluoromethyl-biphenyl-4-ol. These polymers exhibit high glass transition temperatures and excellent thermal stability, making them suitable for applications in demanding environments.
Furthermore, this compound has been utilized in the synthesis of metabolism-resistant analogs of tebufelone. nih.govchemicalbook.com While primarily a pharmaceutical application, the synthetic strategies employed highlight the utility of this compound in creating robust molecules that can withstand harsh chemical and biological conditions, a desirable trait in many high-performance materials. The steric hindrance provided by the two trifluoromethyl groups ortho to the hydroxyl group can protect it from metabolic degradation, a principle that can be extended to protecting materials from chemical attack.
Development of Fluorinated Polymers (e.g., Polyimides, Polyamideimides)
Fluorinated polymers, such as polyimides and polyamideimides, are renowned for their exceptional thermal stability, chemical resistance, and desirable dielectric properties, making them indispensable in the microelectronics and aerospace industries. The introduction of trifluoromethyl groups into the polymer backbone, often through derivatives of this compound, is a well-established strategy to enhance these properties further.
The bulky trifluoromethyl groups disrupt polymer chain packing, which can lead to improved solubility of the polymers in organic solvents, facilitating their processing. researchgate.netd-nb.info This is a significant advantage over many conventional aromatic polyimides, which are often intractable. Furthermore, the low polarizability of the C-F bond contributes to lower dielectric constants and reduced moisture absorption, which are critical for applications in microelectronics. researchgate.netresearchgate.net
A common synthetic route involves the preparation of diamine monomers containing trifluoromethylphenoxy units. For example, diamines such as 2,2'-bis(4-amino-2-trifluoromethylphenoxy)biphenyl can be synthesized and then polymerized with various aromatic dianhydrides to yield a range of fluorinated polyimides. researchgate.net These polymers exhibit high glass transition temperatures, excellent thermal stability, and good mechanical properties, and they can be cast into transparent, flexible films. Similarly, fluorinated poly(amide-imide)s have been prepared from imide-containing dicarboxylic acids and aromatic diamines, both incorporating trifluoromethyl groups to achieve a balance of thermal stability and processability. rsc.org
| Polymer Type | Monomer Derivative | Glass Transition Temperature (°C) | Decomposition Temperature (10% weight loss, °C) | Dielectric Constant (at 10 kHz) | Reference |
|---|---|---|---|---|---|
| Polyimide | 2,2'-Bis(4-amino-2-trifluoromethylphenoxy)biphenyl | 222–280 | >520 | 2.84–3.61 | researchgate.net |
| Poly(amide-imide) | 1,4-Bis(2'-trifluoromethyl-4'-trimellitimidophenoxy)benzene | 257–266 | >540 | 3.26–3.52 | rsc.org |
Optical Cycling Research for Enhanced Fluorescence Properties
A frontier area of research where derivatives of this compound are poised to make an impact is in the field of optical cycling for quantum science applications. Optical cycling involves the repeated absorption and emission of photons by a molecule without changing its vibrational state. This phenomenon is a prerequisite for laser cooling and trapping of molecules, which opens up possibilities for quantum computing, precision measurements, and ultracold chemistry. sigmaaldrich.com
Recent studies have shown that attaching an alkaline-earth(I)-oxygen moiety, such as a Ca(I)-O unit, to an aromatic ligand can create an "optical cycling center" (OCC). sigmaaldrich.com The properties of the aromatic ligand are crucial for the effectiveness of the OCC. The ligand must be electron-withdrawing to localize the optical transition within the OCC and prevent vibrational excitation of the entire molecule.
Fluorinated phenols are excellent candidates for these ligands. The strong electron-withdrawing nature of the trifluoromethyl groups in derivatives of this compound can help to create a highly diagonal Franck-Condon factor, which is a measure of the probability of a vibrational transition. A highly diagonal Franck-Condon factor means that the molecule is more likely to return to its initial vibrational state after photon emission, thus enabling optical cycling. Research has demonstrated this principle with molecules like CaO-Ph-3,4,5-F3, a derivative of calcium phenoxide and 3,4,5-trifluorophenol. sigmaaldrich.com This work provides a strong indication that more heavily fluorinated phenols, such as this compound, could be used to create even more robust optical cycling centers.
Agrochemical Development
The introduction of trifluoromethyl groups is a prevalent strategy in the design of modern agrochemicals, as it can significantly enhance their biological activity, metabolic stability, and lipophilicity, which influences their uptake and transport in target organisms. This compound serves as a valuable building block in the synthesis of various pesticides, including herbicides and insecticides. atomfair.comnih.gov
The presence of trifluoromethyl groups can block sites of metabolic attack, leading to a longer-lasting effect of the agrochemical. Furthermore, the lipophilicity imparted by these groups can facilitate the penetration of the active ingredient through the waxy cuticles of plants or the exoskeletons of insects.
A wide range of commercial and experimental agrochemicals incorporate the trifluoromethylphenyl moiety. For instance, derivatives of 3,5-bis(trifluoromethyl)phenol (B1329299) have been used in the synthesis of herbicides and insecticides. atomfair.com The specific substitution pattern of the trifluoromethyl groups on the aromatic ring is critical for the biological activity of the final product. Research into novel pyrazoline insecticides has also explored modifications of the aryl amide portion of the molecule, a strategy that could involve precursors derived from this compound, to improve insecticidal activity and environmental fate. researchgate.net
| Compound/Class | Agrochemical Type | Role of Trifluoromethyl Group(s) | Reference |
|---|---|---|---|
| 3,5-Bis(trifluoromethyl)phenoxy carboxylic acid derivatives | Herbicide Safeners | Enhances biological activity and selectivity. | nih.gov |
| Metabolism-resistant analogs of tebufelone | (Related to insecticides/biocides) | Increases stability against metabolic degradation. | nih.govchemicalbook.com |
| Pyrazoline insecticides | Insecticide | Contributes to the overall efficacy and pharmacokinetics of the molecule. | researchgate.net |
Environmental and Degradation Research of 2,6 Bis Trifluoromethyl Phenol
Environmental Fate and Persistence Studies of Fluorinated Phenols
Specific experimental studies on the environmental fate and persistence of 2,6-bis(trifluoromethyl)phenol are not readily found in current scientific literature. Nevertheless, the defining chemical feature of this and other fluorinated organic compounds is the carbon-fluorine (C-F) bond, which is one of the strongest single bonds in organic chemistry. wikipedia.orgrsc.org This inherent strength confers significant chemical and thermal stability, making such compounds generally resistant to natural degradation processes. aist.go.jpnih.gov
Organofluorine compounds, particularly those with multiple fluorine atoms like this compound, are known for their environmental persistence. wikipedia.orgnih.gov Compounds such as perfluorooctanoic acid (PFOA) and perfluorooctane sulfonate (PFOS) are well-documented persistent organic pollutants (POPs) that bioaccumulate in the environment and biota. acs.orgnih.gov The two trifluoromethyl (-CF3) groups on the phenol (B47542) ring are expected to make this compound highly resistant to both biotic and abiotic degradation, leading to a high potential for persistence in soil and water systems. The accumulation of such persistent fluorinated compounds is a growing environmental concern. acs.orgpnas.org
Table 1: General Characteristics of Fluorinated Aromatic Compounds
| Property | General Observation for Fluorinated Aromatics | Reference |
|---|---|---|
| C-F Bond Strength | Average bond energy around 480 kJ/mol, making it highly stable. | wikipedia.org |
| Persistence | Generally resistant to degradation, leading to accumulation. | nih.gov |
| Bioaccumulation | Many fluorinated compounds are known to bioaccumulate in food chains. | wikipedia.orgacs.org |
| Toxicity | Some fluorinated compounds are associated with adverse health effects in humans and wildlife. | wikipedia.org |
Biodegradation Pathways and Metabolite Identification
There are no specific studies detailing the biodegradation pathways or microbial metabolism of this compound. However, research on other trifluoromethyl-substituted phenols provides insight into potential, though unconfirmed, metabolic routes.
For many phenols, aerobic biodegradation is initiated by phenol hydroxylase, which converts the phenol into a catechol. nih.gov The catechol ring is then cleaved via either an ortho- or meta-pathway. nih.gov Studies on 2-trifluoromethylphenol and 3- and 4-trifluoromethyl benzoates have shown that microorganisms can transform these compounds into catechols, which are then subject to meta-cleavage. researchgate.net This process often results in the formation of fluorinated dead-end metabolites, such as 2-hydroxy-6-oxo-7,7,7-trifluorohepta-2,4-dienoic acid (7-TFHOD), because the trifluoromethyl group can inhibit further enzymatic action. researchgate.net
It is plausible that this compound could undergo a similar initial hydroxylation. However, the presence of two bulky trifluoromethyl groups flanking the hydroxyl group may create significant steric hindrance, potentially inhibiting the enzymatic activity required for degradation. This could render the compound highly recalcitrant to microbial breakdown compared to its mono-substituted counterparts.
Photochemical Degradation Mechanisms
Direct research on the photochemical degradation of this compound is not available. However, studies on related trifluoromethylphenols demonstrate that photolysis is a potential abiotic degradation pathway. The photolytic degradation of these compounds is often pH-dependent, with faster degradation typically observed at higher pH values. acs.orgacs.org
For example, the photolysis of 3-trifluoromethyl-4-nitrophenol (TFM) has been shown to produce trifluoroacetic acid (TFA), a stable and persistent environmental end-product. acs.orgacs.orgresearchgate.net The yield and rate of this transformation are strongly influenced by the pH and the other substituents on the aromatic ring. acs.org It is conceivable that under UV irradiation, this compound could also degrade, potentially leading to the cleavage of the C-CF3 bond and the formation of TFA or other fluorinated byproducts. The exact mechanism and resulting products would depend on various environmental conditions, including light intensity, pH, and the presence of other reactive species in the water.
Table 2: Photolysis Half-life of 2-(trifluoromethyl)phenol (B147641) Under Various Conditions
| Condition | Photolysis Rate Constant (h⁻¹) | Reference |
|---|---|---|
| pH 5 Buffer | 3.52 ± 0.07 | nih.gov |
| pH 7 Buffer | 26.4 ± 0.64 | nih.gov |
| pH 10 Buffer | 334.1 ± 93.45 | nih.gov |
| pH 7 with H₂O₂ | 29.99 ± 1.47 | nih.gov |
This data is for a related compound, 2-(trifluoromethyl)phenol, and is provided for context.
Hydrolytic Stability and Dehalogenation Kinetics
Specific data on the hydrolytic stability and dehalogenation kinetics of this compound are absent from the scientific literature. In general, the trifluoromethyl group attached to an aromatic ring is exceptionally stable and resistant to hydrolysis under typical environmental conditions. google.com The cleavage of an aromatic C-F bond is an energetically demanding process that does not readily occur. nih.govnih.gov While facile hydrolysis of a -CF3 group can occur in the presence of a strong base, these conditions are not representative of the natural environment. acs.org Therefore, it is highly probable that this compound is hydrolytically stable, and spontaneous dehalogenation (defluorination) in water is unlikely to be a significant degradation pathway.
Implications for Ecological Safety and Environmental Contamination
Given the high stability conferred by its two trifluoromethyl groups, this compound is expected to be a persistent substance in the environment. The lack of demonstrated biotic or abiotic degradation pathways suggests a potential for long-term contamination of soil and water resources if released.
The widespread detection of other organofluorine compounds in various environmental compartments—from surface waters to wildlife—highlights the potential for such persistent chemicals to become global contaminants. umn.eduacs.orgnih.gov Although the specific toxicity of this compound is not detailed here, the general concern for persistent fluorinated compounds relates to their potential for bioaccumulation and unforeseen long-term ecological effects. wikipedia.orgacs.org Without specific data on its environmental fate, degradation, and ecotoxicity, a comprehensive risk assessment cannot be performed. However, based on the known behavior of analogous persistent organic pollutants, the potential for environmental contamination from this compound warrants caution and further research.
Future Research Directions and Emerging Trends for 2,6 Bis Trifluoromethyl Phenol
Development of Novel and Sustainable Synthetic Routes
The traditional synthesis of trifluoromethylated compounds often involves harsh reaction conditions and the use of hazardous reagents. researchgate.net A primary focus of future research will be the development of more sustainable and environmentally benign synthetic routes to 2,6-bis(trifluoromethyl)phenol and its derivatives.
One promising avenue is the use of visible-light-promoted reactions . Recent studies have demonstrated the multiple trifluoromethylation of phenol (B47542) derivatives using commercially available trifluoromethyl iodide (CF3I) under visible light irradiation at room temperature. researchgate.net This method offers a milder and more energy-efficient alternative to traditional approaches. researchgate.net Future work in this area could focus on optimizing photocatalysts, expanding the substrate scope, and improving the regioselectivity of the trifluoromethylation process to favor the 2,6-disubstituted product.
Flow chemistry presents another significant opportunity for the sustainable synthesis of fluorinated compounds. nih.govchemistryviews.orgresearchgate.net Continuous flow reactors offer enhanced control over reaction parameters, improved safety when handling reactive intermediates, and the potential for seamless scalability. nih.govchemistryviews.orgresearchgate.net Research into the application of flow chemistry for the synthesis of this compound could lead to more efficient, safer, and automated production processes.
Furthermore, the exploration of biocatalytic methods is a burgeoning field with immense potential for green chemistry. researchgate.netnih.govresearchgate.net While the direct enzymatic synthesis of this compound has yet to be reported, research into engineered enzymes, such as "carbene transferases," for the synthesis of chiral α-trifluoromethylated organoborons showcases the power of biocatalysis in forming carbon-fluorine bonds with high selectivity. researchgate.netnih.gov Future research could investigate the possibility of evolving or discovering enzymes capable of catalyzing the trifluoromethylation of phenolic substrates.
| Synthetic Approach | Potential Advantages | Future Research Focus |
| Visible-Light Photocatalysis | Mild reaction conditions, energy efficiency, use of readily available reagents. researchgate.net | Optimization of photocatalysts, expansion of substrate scope, improved regioselectivity. |
| Flow Chemistry | Enhanced reaction control, improved safety, scalability, and automation. nih.govchemistryviews.orgresearchgate.net | Development of continuous flow processes for trifluoromethylation of phenols. |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. researchgate.netnih.govresearchgate.net | Discovery and engineering of enzymes for the direct trifluoromethylation of phenols. |
Exploration of New Catalytic Systems for Functionalization
The functionalization of the this compound scaffold is crucial for tuning its properties and developing new applications. Future research will undoubtedly focus on the discovery and implementation of novel catalytic systems to achieve selective C-H and O-H functionalization.
Transition metal catalysis , particularly with rhodium and palladium, has shown great promise for the C-H functionalization of phenols. chemistryviews.orgnih.govresearchgate.net Rhodium(III)-catalyzed ortho C-H activation and olefination of phenol carbamates provide a pathway to ortho-substituted phenols. nih.gov Future investigations could explore the adaptation of such catalytic systems for the functionalization of the C4 position of this compound, leveraging the directing effects of the hydroxyl group. Similarly, palladium-catalyzed cross-coupling reactions, which are well-established for aryl halides and triflates, could be further developed for the direct coupling of phenols or their derivatives bearing strong electron-withdrawing groups. chemistryviews.orgkarazin.uaacs.org
The development of metal-free catalytic systems is a significant trend in sustainable chemistry. mdpi.comresearchgate.net Electrochemical methods, for instance, have been employed for the direct trifluoromethylation of quinolinones under metal- and oxidant-free conditions. mdpi.com The application of electrochemical approaches to the functionalization of this compound could offer a green and efficient alternative to metal-catalyzed reactions.
N-Heterocyclic carbenes (NHCs) have emerged as versatile organocatalysts for a wide range of transformations, including fluorination and fluoroalkylation reactions. nih.govacs.org The unique electronic properties of NHCs can be modulated by the introduction of fluorine-containing substituents, which in turn can influence their catalytic activity. nih.govnih.gov Future research could explore the use of tailored NHC catalysts for the functionalization of the hydroxyl group or the aromatic ring of this compound.
| Catalytic System | Type of Functionalization | Potential Advantages |
| Rhodium/Palladium Catalysis | C-H Functionalization, Cross-Coupling | High regioselectivity, broad substrate scope. chemistryviews.orgnih.govresearchgate.net |
| Metal-Free Catalysis (e.g., Electrochemistry) | C-H Functionalization, Trifluoromethylation | Environmentally benign, avoids metal contamination. mdpi.comresearchgate.net |
| N-Heterocyclic Carbenes (NHCs) | O-H and C-H Functionalization | Tunable steric and electronic properties, organocatalytic. nih.govacs.orgnih.gov |
Advanced Applications in Targeted Therapies and Precision Materials
The unique properties of this compound make it an attractive building block for the development of advanced materials and therapeutic agents. The trifluoromethyl group is a key pharmacophore in many FDA-approved drugs due to its ability to enhance metabolic stability, lipophilicity, and binding affinity. nih.govnih.gov
In the realm of targeted therapies , derivatives of this compound could be explored as novel therapeutic agents. The strong electron-withdrawing nature of the trifluoromethyl groups can significantly influence the acidity of the phenolic proton and the electron density of the aromatic ring, which can be exploited in the design of enzyme inhibitors or receptor ligands. Future research could involve the synthesis and biological evaluation of a library of this compound derivatives against a range of therapeutic targets, including those implicated in cancer and neurodegenerative diseases.
In the field of precision materials , this compound can serve as a valuable monomer for the synthesis of high-performance polymers. The incorporation of fluorine atoms into polymers is known to impart desirable properties such as high thermal stability, chemical resistance, low dielectric constant, and hydrophobicity. researchgate.net Research in this area could focus on the polymerization of this compound and its derivatives to create novel poly(arylene ether)s or other polymers with tailored properties for applications in electronics, aerospace, and coatings. The predictable and well-defined structure of this monomer allows for the precise control of the final material's properties.
| Application Area | Key Properties Conferred by this compound | Future Research Directions |
| Targeted Therapies | Enhanced metabolic stability, increased lipophilicity, altered acidity. nih.govnih.gov | Synthesis and screening of derivatives for specific biological targets. |
| Precision Materials | High thermal stability, chemical resistance, low dielectric constant, hydrophobicity. researchgate.net | Polymerization to create novel high-performance materials. |
Interdisciplinary Research at the Interface of Chemistry, Biology, and Materials Science
The future of research on this compound lies at the intersection of chemistry, biology, and materials science. This interdisciplinary approach will be crucial for unlocking its full potential.
A significant area of exploration is the development of bio-inspired materials . Nature provides a vast library of functional materials with remarkable properties. mdpi.comacs.org By incorporating this compound into bio-inspired polymer designs, it may be possible to create materials with enhanced biocompatibility, self-healing capabilities, or specific recognition properties. For example, fluorinated surfaces can exhibit superhydrophobicity, a property inspired by the lotus (B1177795) leaf, which could be exploited in the development of anti-fouling coatings for medical devices or marine applications.
The use of trifluoromethylated phenols as chemical probes in biological systems is another exciting avenue. nih.gov The fluorine-19 nucleus is an excellent NMR probe due to its high sensitivity and the absence of background signals in biological systems. This compound and its derivatives could be designed as ¹⁹F NMR probes to study protein-ligand interactions, enzyme kinetics, or cellular metabolism in a non-invasive manner.
Furthermore, the combination of biocatalysis with materials science offers a powerful strategy for creating functional materials. A recent study demonstrated the biocatalytic trifluoromethylation of unprotected phenols using a laccase enzyme. nih.gov This approach could be extended to synthesize trifluoromethylated polymers in a more sustainable manner, potentially leading to new biodegradable or biocompatible materials.
| Interdisciplinary Area | Concept | Potential Application |
| Chemistry & Biology | Biocatalytic synthesis of trifluoromethylated phenols. nih.gov | Sustainable production of functionalized building blocks. |
| Biology & Materials Science | Bio-inspired design of fluorinated polymers. mdpi.comacs.org | Development of superhydrophobic and biocompatible materials. |
| Chemistry & Materials Science | Use as ¹⁹F NMR probes for biological systems. nih.gov | Non-invasive imaging and sensing in living organisms. |
Computational Design and Prediction of New Trifluoromethylated Systems
Computational chemistry is poised to play an increasingly important role in guiding the future research and development of this compound and its derivatives. In silico methods can accelerate the discovery of new molecules with desired properties, reducing the need for extensive and costly experimental work. researchgate.netnih.gov
Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this compound. nih.govkarazin.uanih.govnih.gov These calculations can be used to predict the most likely sites for functionalization, understand reaction mechanisms, and rationalize experimental observations. For example, DFT can be used to calculate the pKa of the phenol, which is crucial for understanding its behavior in biological systems and for designing catalysts for its functionalization.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the biological activity and physical properties of new derivatives of this compound. researchgate.net By correlating the structural features of a series of compounds with their observed activities or properties, these models can be used to design new molecules with improved performance.
Machine learning (ML) is emerging as a powerful tool in materials discovery and drug design. researchgate.netacs.orgnih.govmit.edu ML algorithms can be trained on large datasets of chemical structures and their associated properties to predict the characteristics of new, untested compounds. In the context of this compound, machine learning could be used to predict the properties of polymers derived from it, or to screen virtual libraries of its derivatives for potential drug candidates.
| Computational Method | Application | Potential Impact |
| Density Functional Theory (DFT) | Prediction of electronic structure, reactivity, and spectroscopic properties. nih.govkarazin.uanih.govnih.gov | Rational design of experiments and understanding of reaction mechanisms. |
| QSAR/QSPR | Prediction of biological activity and physical properties. researchgate.net | Accelerated discovery of new bioactive molecules and functional materials. |
| Machine Learning (ML) | High-throughput screening and prediction of material and drug properties. researchgate.netacs.orgnih.govmit.edu | Rapid identification of promising candidates for experimental validation. |
Q & A
Q. What are the key challenges in synthesizing 2,6-bis(trifluoromethyl)phenol, and how can they be addressed methodologically?
Synthesis often involves introducing trifluoromethyl groups to a phenolic backbone, which requires precise control of reaction conditions. A catalytic protodeboronation method using tetrabutylammonium fluoride (TBAF) has been reported for deprotecting boronic esters of related compounds, enabling efficient recovery of diols and phenols under mild conditions . Challenges like steric hindrance from the bulky trifluoromethyl groups can be mitigated by optimizing temperature (e.g., 40–60°C) and solvent polarity (e.g., THF or DMF).
Q. How can the purity and structural integrity of this compound be validated experimentally?
Use a combination of:
- NMR spectroscopy (¹⁹F NMR to confirm CF₃ group symmetry and absence of byproducts).
- X-ray crystallography to resolve steric effects from the trifluoromethyl substituents, as demonstrated in studies of analogous palladium complexes .
- Chromatographic methods (HPLC or GC-MS) with standards like 3-phenylphenol (purity >88% by GC) to detect impurities .
Q. What are the critical physical properties of this compound relevant to reaction design?
Key properties include:
- Acidity : Enhanced by electron-withdrawing CF₃ groups, making it a stronger acid than unsubstituted phenol (pKa ~4–5).
- Hydrogen-bonding behavior : Structural studies show intramolecular hydrogen bonding between the hydroxyl group and adjacent CF₃ substituents, influencing solubility and reactivity .
- Thermal stability : Decomposition temperatures >200°C, suitable for high-temperature reactions.
Advanced Research Questions
Q. How does the steric and electronic profile of this compound influence its role in catalysis?
The compound’s steric bulk and electron-deficient aromatic ring make it effective in stabilizing metal catalysts. For example, palladium complexes with bis(phosphinomethyl)phenyl ligands derived from similar structures exhibit enhanced catalytic activity in cross-coupling reactions due to rigid π-backbonding interactions . Computational studies (e.g., DFT) can model charge distribution to predict ligand behavior .
Q. What methodologies are available for analyzing reaction intermediates involving this compound in complex systems?
Advanced techniques include:
- In situ IR/Raman spectroscopy to track hydroxyl group participation in hydrogen-bonded intermediates.
- Mass spectrometry (HRMS) paired with isotopic labeling (e.g., ¹⁸O in the hydroxyl group) to identify transient species.
- Single-crystal X-ray diffraction for resolving intermediate structures, as applied in organometallic studies .
Q. How can computational chemistry aid in predicting the reactivity of this compound derivatives?
Molecular dynamics simulations and quantum mechanical calculations (e.g., Gaussian or ORCA software) can:
- Map electrostatic potential surfaces to predict nucleophilic/electrophilic sites.
- Model transition states for reactions like Friedel-Crafts alkylation, where CF₃ groups direct regioselectivity .
- Compare with experimental data from crystallography or spectroscopy to validate predictions.
Methodological Challenges and Solutions
Q. What are the limitations of using this compound in aqueous-phase reactions, and how can they be overcome?
Limited solubility in water due to hydrophobic CF₃ groups can hinder reactivity. Strategies include:
Q. How can contradictions in reported reaction yields for this compound derivatives be resolved?
Systematic analysis should address:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
